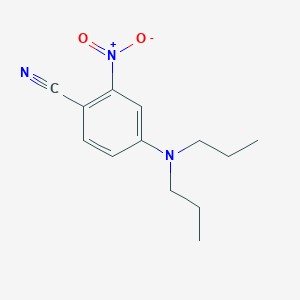![molecular formula C9H6N4 B12529269 Spiro[benzimidazole-2,3'-pyrazole] CAS No. 819059-70-6](/img/structure/B12529269.png)
Spiro[benzimidazole-2,3'-pyrazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[benzimidazole-2,3’-pyrazole] is a heterocyclic compound that features a unique spiro structure, where a benzimidazole ring is fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzimidazole-2,3’-pyrazole] typically involves multicomponent reactions. One common method includes the reaction of benzimidazole derivatives with pyrazole precursors under specific conditions. For instance, a green multicomponent synthesis approach can be employed, utilizing microwave or ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The reaction conditions often involve the use of water as a solvent, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for Spiro[benzimidazole-2,3’-pyrazole] are not extensively documented. the principles of green chemistry and sustainable practices are likely to be applied, focusing on minimizing waste and using renewable resources.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[benzimidazole-2,3’-pyrazole] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Applications De Recherche Scientifique
Spiro[benzimidazole-2,3’-pyrazole] has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Spiro[benzimidazole-2,3’-pyrazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include modulation of signaling pathways and inhibition of key enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Spiro[benzimidazole-2,3’-pyrazole] include:
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its three-dimensional structure and biological activity.
Spiro[pyrano[2,3-c]pyrazole]:
Uniqueness
Spiro[benzimidazole-2,3’-pyrazole] is unique due to its specific spiro structure, which provides distinct chemical and biological properties
Propriétés
Numéro CAS |
819059-70-6 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
spiro[benzimidazole-2,3'-pyrazole] |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)11-9(12-8)5-6-10-13-9/h1-6H |
Clé InChI |
YXGYUSFDAXJTAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3(C=CN=N3)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)




